

Spectroscopic analysis of Triethanolamine laurate (FTIR, NMR).

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Triethanolamine laurate*

Cat. No.: *B1617330*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of **Triethanolamine Laurate** (FTIR, NMR)

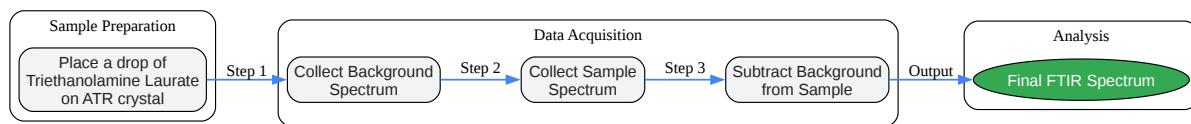
Authored by: A Senior Application Scientist Introduction to Triethanolamine Laurate

Triethanolamine laurate is an organic compound synthesized from the reaction of triethanolamine and lauric acid.^{[1][2][3][4]} It is an amphiphilic molecule, possessing both a hydrophilic triethanolamine head group and a hydrophobic lauryl hydrocarbon tail. This dual nature imparts surfactant and emulsifying properties, making it a valuable ingredient in a wide array of applications, including cosmetics, personal care products, and industrial formulations.^{[1][5]} In these products, it functions as an emulsifier to blend water and oil-based ingredients, a pH adjuster, and a texture modifier to create smooth and creamy consistencies.^[1] The molecular formula for the 1:1 compound is C₁₈H₃₉NO₅, and its CAS number is 2224-49-9.^{[6][7]} ^[8]

The synthesis of **triethanolamine laurate** typically involves the direct esterification of lauric acid with triethanolamine.^[5] Depending on the reaction conditions and stoichiometry, the product can be a mixture of mono-, di-, and tri-esters. This guide will focus on the spectroscopic characterization of the monolaurate ester, which is a common form.

Principles of Spectroscopic Analysis: A Brief Overview

Spectroscopic techniques are indispensable tools in chemical analysis for elucidating molecular structures.


- Fourier Transform Infrared (FTIR) Spectroscopy: This technique probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb light at specific frequencies, causing the bonds to stretch or bend. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}), where each peak corresponds to a specific vibrational mode. This "molecular fingerprint" allows for the identification of functional groups present in a sample.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ^1H (proton) and ^{13}C , behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies. The exact frequency depends on the local chemical environment of the nucleus. An NMR spectrum is a plot of signal intensity versus chemical shift (in parts per million, ppm), which reveals the types of nuclei present, their connectivity, and their spatial relationships.

FTIR Spectroscopy of Triethanolamine Laurate Experimental Protocol: FTIR Analysis

- Sample Preparation: For a viscous liquid like **triethanolamine laurate**, the Attenuated Total Reflectance (ATR) method is highly suitable. A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by pressing a drop of the sample between two potassium bromide (KBr) salt plates.
- Instrumentation: A standard FTIR spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean ATR crystal or KBr plates is collected first.

- The sample spectrum is then recorded, typically in the range of 4000 to 400 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualizing the FTIR Workflow

[Click to download full resolution via product page](#)

Caption: A simplified workflow for FTIR analysis using the ATR method.

Spectral Interpretation

The FTIR spectrum of **triethanolamine laurate** will exhibit characteristic absorption bands corresponding to its constituent functional groups: the ester, hydroxyl, and amine moieties.

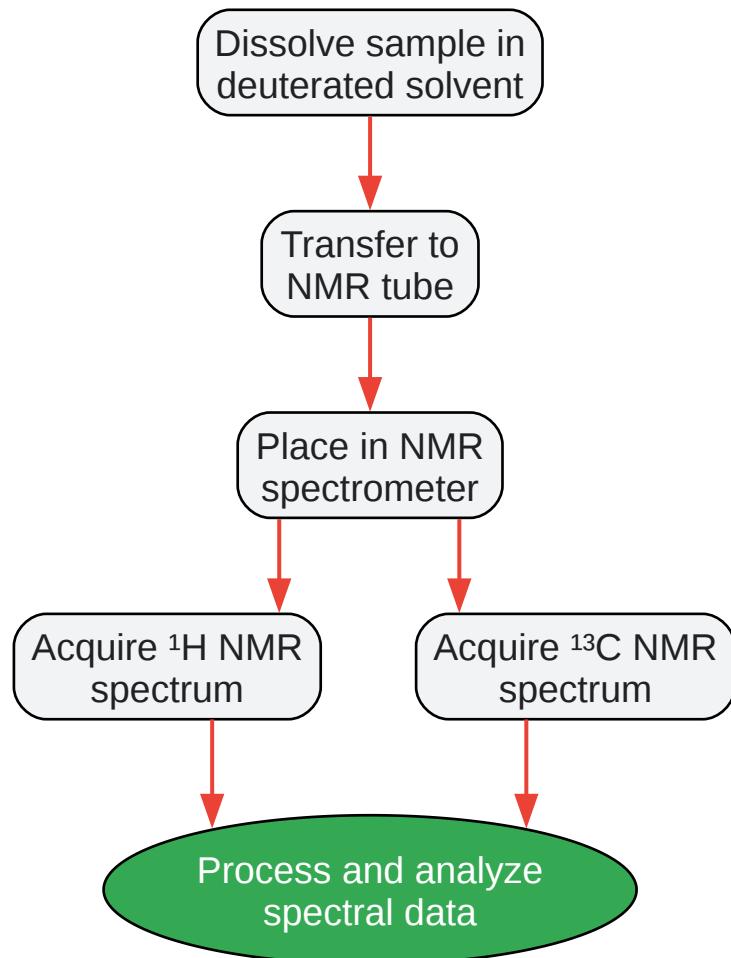
- O-H Stretching: A broad and strong absorption band is expected in the region of 3500-3200 cm^{-1} , characteristic of the stretching vibrations of the hydroxyl (-OH) groups from the triethanolamine backbone.[9]
- C-H Stretching: Multiple sharp peaks between 3000 and 2800 cm^{-1} will be present, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain of the laurate moiety.[9]
- C=O Stretching: A very strong and sharp absorption peak around 1740-1735 cm^{-1} is a key indicator of the ester carbonyl (C=O) group. The shift to a lower wavenumber compared to a simple ester is due to the electronic environment.[10]

- C-O Stretching: Strong bands in the 1250-1000 cm^{-1} region arise from the C-O stretching vibrations of the ester and alcohol groups.[9][10]
- C-N Stretching: The C-N stretching of the tertiary amine will appear in the 1250-1020 cm^{-1} range, often overlapping with the C-O stretching bands.[11]

Summary of Key FTIR Peaks for Triethanolamine Laurate

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment	Vibrational Mode
3500 - 3200	Strong, Broad	O-H (Alcohol)	Stretching
3000 - 2800	Strong, Sharp	C-H (Alkyl)	Stretching
1740 - 1735	Very Strong, Sharp	C=O (Ester)	Stretching
1470 - 1450	Medium	C-H (Alkyl)	Bending
1250 - 1000	Strong	C-O (Ester, Alcohol), C-N (Amine)	Stretching

NMR Spectroscopy of Triethanolamine Laurate


Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **triethanolamine laurate** in about 0.6-0.7 mL of a deuterated solvent.
 - Commonly used solvents include deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., -OH).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

- Data Acquisition:

- ^1H NMR: A standard proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and spectral width.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR experiment is typically run to obtain a spectrum with singlets for each unique carbon atom. This requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
- Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure and confirm assignments.

Visualizing the NMR Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for acquiring ^1H and ^{13}C NMR spectra.

^1H NMR Spectral Interpretation

The ^1H NMR spectrum of triethanolamine monolaurate will show distinct signals for the protons of the laurate and triethanolamine moieties.

- Laurate Chain:

- A triplet around 0.8-0.9 ppm corresponding to the terminal methyl group (-CH₃).
- A large, broad multiplet between 1.2-1.4 ppm for the numerous methylene groups (-CH₂-) in the middle of the alkyl chain.
- A multiplet around 1.6 ppm for the methylene group beta to the carbonyl group (-CH₂-CH₂-COO-).
- A triplet around 2.3 ppm for the methylene group alpha to the carbonyl group (-CH₂-COO-).[5]

- Triethanolamine Moiety:

- The signals for the triethanolamine protons can be complex due to the formation of the ester linkage, which breaks the symmetry of the original molecule.
- Signals corresponding to the mono-ester are expected around 3.56 ppm.[12][13]
- The protons on the carbons attached to the nitrogen (-N-CH₂-) and the hydroxyl groups (-CH₂-OH) will appear as multiplets in the range of 2.5-4.0 ppm.
- The hydroxyl protons (-OH) will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment can confirm this signal, as it will disappear upon addition of D₂O.[11]

Predicted ^1H NMR Chemical Shifts

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.88	Triplet	3H	Lauryl -CH ₃
~ 1.26	Multiplet	~16H	Lauryl -(CH ₂) ₈ -
~ 1.62	Multiplet	2H	Lauryl -CH ₂ -CH ₂ -COO-
~ 2.30	Triplet	2H	Lauryl -CH ₂ -COO-
2.5 - 4.0	Multiplets	12H	Triethanolamine -CH ₂ -protons
Variable	Broad Singlet	2H	Triethanolamine -OH protons

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides complementary information, showing a single peak for each chemically non-equivalent carbon atom.

- Laureate Chain:
 - A peak around 174 ppm for the ester carbonyl carbon (C=O).
 - A peak around 14 ppm for the terminal methyl carbon (-CH₃).
 - A series of peaks between 22 and 34 ppm for the methylene carbons (-CH₂-) of the alkyl chain.
- Triethanolamine Moiety:
 - Peaks in the range of 50-70 ppm corresponding to the carbons of the triethanolamine backbone. The carbons attached to the nitrogen will be in a different region than those attached to the oxygen of the ester or hydroxyl groups.

Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)	Assignment
~ 174	Ester C=O
50 - 70	Triethanolamine -CH ₂ - carbons
~ 34	Lauryl -CH ₂ -COO-
22 - 32	Lauryl -(CH ₂) ₉ - carbons
~ 14	Lauryl -CH ₃

Integrated Spectroscopic Analysis

By combining the information from both FTIR and NMR spectroscopy, a comprehensive and unambiguous structural confirmation of **triethanolamine laurate** can be achieved.

- FTIR confirms the presence of the key functional groups: the ester (C=O stretch at ~1735 cm⁻¹), the hydroxyl groups (broad O-H stretch at ~3300 cm⁻¹), and the long alkyl chain (C-H stretches at ~2900 cm⁻¹).
- ¹H NMR provides detailed information on the connectivity of the protons, confirming the laurate chain structure and its attachment to the triethanolamine backbone. The integration values correspond to the number of protons in each environment.
- ¹³C NMR confirms the carbon skeleton of the molecule, with the characteristic downfield shift of the carbonyl carbon providing strong evidence for the ester functionality.

This dual-technique approach forms a self-validating system, where the data from each analysis corroborates the findings of the other, providing a high degree of confidence in the structural elucidation of **triethanolamine laurate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 2224-49-9,TRIETHANOLAMINE LAURATE | lookchem [lookchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Triethanolamine laurate | 2224-49-9 | Benchchem [benchchem.com]
- 6. Triethanolamine Laurate | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. SID 135021289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The reactions of α -amino acids and α -amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 13. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- To cite this document: BenchChem. [Spectroscopic analysis of Triethanolamine laurate (FTIR, NMR).]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1617330#spectroscopic-analysis-of-triethanolamine-laurate-ftir-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com